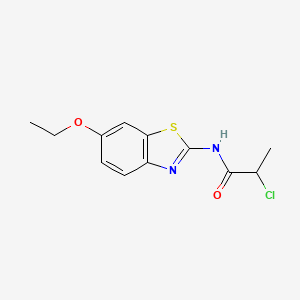![molecular formula C11H9F3O4 B7807046 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B7807046.png)
4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a keto group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)benzene as the starting material.
Functionalization: The benzene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Keto Group Formation: The amino group is then converted to a keto group through oxidation reactions.
Butanoic Acid Attachment: Finally, the keto group is extended to form the butanoic acid chain.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens and amines.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Halogenated or aminated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with trifluoromethoxy groups, such as trifluoromethoxybenzene and trifluoromethoxyphenyl derivatives.
Uniqueness: The presence of the keto group and the specific arrangement of the butanoic acid chain make this compound distinct from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)18-8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWLVILFEFVEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)
![2-chloro-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B7806979.png)
![4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid](/img/structure/B7806986.png)

![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)

![4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid](/img/structure/B7807030.png)
![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7807036.png)



![1-[(3-Methoxy-4-methylphenyl)methyl]hydrazine](/img/structure/B7807072.png)
